molecular formula C16H17N5O2 B15120117 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15120117
M. Wt: 311.34 g/mol
InChI Key: JYKMJEQHBXIPDV-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the triazolopyrimidine moiety. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides of the original compound, while reduction could lead to the formation of amines or alcohols

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, its cholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its combination of a benzodioxin ring with a triazolopyrimidine moiety

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C16H17N5O2/c1-11-7-15(21-16(19-11)17-10-18-21)20(2)9-12-3-4-13-14(8-12)23-6-5-22-13/h3-4,7-8,10H,5-6,9H2,1-2H3

InChI Key

JYKMJEQHBXIPDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N(C)CC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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